molecular formula C22H26N2O4 B7560625 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide

Katalognummer B7560625
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: GVOWINUBHXOGIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit tumor cell growth and induce cell death. In

Wirkmechanismus

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits CDK2 and CDK9 by binding to the ATP-binding pocket of these proteins. This prevents the phosphorylation of key substrates involved in cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide can inhibit tumor growth in mouse xenograft models. In addition to its anti-cancer properties, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide is its specificity for CDK2 and CDK9, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has limitations in terms of bioavailability and toxicity. Further studies are needed to optimize the dosing and delivery of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide for clinical use.

Zukünftige Richtungen

There are several potential future directions for 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide. One area of interest is the development of combination therapies that target multiple CDKs or other signaling pathways involved in cancer progression. Additionally, further studies are needed to determine the optimal dosing and delivery of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide for clinical use. Finally, there is potential for the use of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide in other inflammatory diseases beyond rheumatoid arthritis.

Synthesemethoden

The synthesis of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide involves several steps, starting with the reaction of 2-phenoxyacetic acid with cyclohexylamine to produce N-(cyclohexyl)phenoxyacetamide. This compound is then reacted with phosgene to produce N-(cyclohexyl)phenoxyacetyl chloride, which is then reacted with 4-aminophenol to produce N-[4-(2-phenoxyacetyl)amino]cyclohexyl]phenol. Finally, this compound is reacted with acetic anhydride to produce 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been extensively studied for its potential use in cancer treatment. CDKs are a family of proteins that regulate the cell cycle and are often overexpressed in cancer cells. 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-21(15-27-19-7-3-1-4-8-19)23-17-11-13-18(14-12-17)24-22(26)16-28-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOWINUBHXOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.